5-(Benzyloxy)benzo[d]thiazol-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO2S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-phenylmethoxy-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C14H11NO2S/c16-13-7-11(6-12-14(13)18-9-15-12)17-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 |
InChI Key |
RTNKVTJAFMYQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)O)SC=N3 |
Origin of Product |
United States |
Computational Chemistry and Molecular Modeling Studies of 5 Benzyloxy Benzo D Thiazol 7 Ol
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic properties of many-body systems. nih.gov It is an effective method for evaluating the electronic structure, stability, and reactivity of complex organic molecules like 5-(Benzyloxy)benzo[d]thiazol-7-ol. nih.govscirp.org Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31+G(d,p), to achieve a balance between accuracy and computational cost. scirp.orgresearchgate.net
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. scirp.org
For benzothiazole (B30560) derivatives, the HOMO is often delocalized across the fused ring system and electron-donating substituents, while the LUMO is typically localized on the benzothiazole moiety itself, facilitating intramolecular charge transfer (ICT). researchgate.net In this compound, the electron-rich benzyloxy and hydroxyl groups are expected to contribute significantly to the HOMO, enhancing its electron-donating potential. The energy of the HOMO and LUMO, along with the energy gap, dictates the molecule's electronic behavior. A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation, making the molecule more reactive. scirp.org
Table 1: Illustrative Frontier Molecular Orbital Properties for a Benzothiazole Scaffold This table presents representative values based on studies of analogous benzothiazole compounds. Specific values for this compound would require dedicated DFT calculations.
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | -5.0 to -6.5 | Indicates electron-donating capability. |
| LUMO Energy (ELUMO) | -1.0 to -2.5 | Indicates electron-accepting capability. |
| Energy Gap (ΔE = ELUMO - EHOMO) | 3.0 to 4.5 | Correlates with chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing crucial information about its reactive sites. scirp.org The MEP map uses a color spectrum to represent different potential values on the electron density surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. scirp.org
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the hydroxyl and benzyloxy groups, as well as the nitrogen atom of the thiazole (B1198619) ring. These sites are the primary locations for hydrogen bonding and interactions with electrophiles. researchgate.netscirp.org
Positive Potential (Blue): Likely located around the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic rings, indicating these are the electrophilic sites of the molecule. scirp.org
This analysis allows for the prediction of how the molecule will interact with biological targets, such as amino acid residues in an enzyme's active site. scirp.org
Chemical Reactivity Descriptors and Thermodynamic Stability Assessments
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and thermodynamic stability of a molecule. scirp.orgnih.gov These descriptors, based on conceptual DFT, provide a quantitative measure of a molecule's response to chemical reactions.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). scirp.org
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org
Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability. scirp.org
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / 2η). nih.gov
Thermodynamic properties such as the heat of formation, Gibbs free energy, and entropy can also be calculated to assess the stability of the molecule and the spontaneity of its formation. scirp.org
Table 2: Representative Global Reactivity Descriptors for a Benzothiazole Scaffold This table presents illustrative values based on studies of analogous compounds. Specific values for this compound require dedicated DFT calculations.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting power. |
| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to deformation of electron cloud. |
| Softness (S) | 1 / η | High softness correlates with high reactivity. |
| Electrophilicity Index (ω) | χ² / 2η | Quantifies the electrophilic nature of a molecule. |
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. wjarr.com This method is instrumental in structure-based drug design, helping to understand the binding mechanism and predict the binding affinity of a compound. nih.govnih.gov
Prediction of Ligand-Protein Interactions and Binding Affinities
Docking simulations place the ligand (this compound) into the binding site of a target protein and calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol). wjarr.com A lower (more negative) binding score generally indicates a more favorable and stable interaction.
The process involves:
Preparation of the Protein and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and optimizing the 3D structure of the ligand. wjarr.com
Docking Simulation: Using software like AutoDock or Molegro Virtual Docker to explore various binding poses of the ligand within the protein's active site. wjarr.comnih.gov
Scoring and Analysis: Ranking the poses based on a scoring function that estimates the free energy of binding. The top-ranked poses suggest the most likely binding modes.
For this compound, the binding affinity will depend heavily on the specific protein target. However, the functional groups on the molecule allow for a range of interactions that can contribute to a strong binding affinity.
Elucidation of Binding Modes with Target Macromolecules
The primary goal of elucidating the binding mode is to identify the specific intermolecular interactions between the ligand and the amino acid residues of the target protein. nih.gov These interactions are crucial for molecular recognition and biological activity. strath.ac.uk
For this compound, the expected interactions include:
Hydrogen Bonds: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The oxygen of the benzyloxy group and the nitrogen of the thiazole ring can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine) are critical for anchoring the ligand in the binding pocket. nih.gov
Hydrophobic Interactions: The fused benzothiazole ring system and the benzyl (B1604629) group provide large hydrophobic surfaces that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine. strath.ac.uknih.gov
Pi-Pi Stacking: The aromatic rings (benzene and benzothiazole) can form favorable pi-pi stacking or pi-cation interactions with aromatic residues such as Tyrosine, Tryptophan, and Phenylalanine in the active site. strath.ac.uk
Water Bridges: The ligand may interact with amino acid residues via a mediating water molecule, forming stable water bridges. strath.ac.uknih.gov
Table 3: Potential Ligand-Protein Interactions for this compound
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| 7-hydroxyl group (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His, Lys |
| 5-benzyloxy group (-O-CH2-Ph) | Hydrogen Bond (Acceptor), Hydrophobic | Asn, Gln (H-bond); Leu, Val, Ala (Hydrophobic) |
| Benzothiazole Ring | Pi-Pi Stacking, Hydrophobic | Phe, Tyr, Trp, His |
| Thiazole Nitrogen | Hydrogen Bond (Acceptor) | Asn, Gln, Ser |
By combining DFT calculations with molecular docking, a comprehensive theoretical profile of this compound can be constructed, providing a solid foundation for further experimental investigation into its potential applications.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or property descriptors of a compound with its biological activity. For a series of related compounds, a QSAR model can predict the activity of new, unsynthesized analogs.
While general QSAR studies have been conducted on various benzothiazole derivatives, demonstrating the importance of descriptors such as electronic properties, hydrophobicity, and steric parameters in their biological activities, no specific QSAR model has been published for this compound. The development of such a model would require a dataset of structurally related compounds with corresponding measured biological activities, from which predictive equations could be derived.
A hypothetical QSAR study for a series of analogs of this compound would likely involve the calculation of various molecular descriptors, as outlined in the conceptual table below.
Table 1: Conceptual Molecular Descriptors for a QSAR Study
| Descriptor Class | Examples | Potential Significance |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions with biological targets. |
| Hydrophobic | LogP, Water-accessible surface area | Governs membrane permeability and hydrophobic interactions. |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Defines the size and shape of the molecule, affecting receptor fit. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with target proteins. |
Without experimental data and published research, any QSAR analysis for this specific compound remains speculative.
Structure Activity Relationship Sar Investigations of 5 Benzyloxy Benzo D Thiazol 7 Ol Analogues
Mechanistic Studies of Biological Activity Exhibited by 5 Benzyloxy Benzo D Thiazol 7 Ol
Enzyme Modulation and Inhibition Mechanisms
Research has shown that benzothiazole (B30560) derivatives, including compounds structurally related to 5-(benzyloxy)benzo[d]thiazol-7-ol, are significant modulators of various enzymes. A primary area of investigation has been their role as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in cosmetics and medicine for treating hyperpigmentation. nih.gov
Derivatives of benzothiazole have been designed and synthesized to act as potent tyrosinase inhibitors. nih.gov Kinetic studies of these related compounds, such as (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, have demonstrated a competitive inhibition mechanism against mushroom tyrosinase. nih.gov This suggests that the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. Molecular docking simulations have further supported these findings, illustrating the binding modes within the enzyme's active site. nih.gov
Another significant target for benzothiazole derivatives is monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease. nih.gov A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were specifically designed as multifunctional MAO-B inhibitors. nih.gov The representative compound, 3h , from this series exhibited potent, competitive, and reversible inhibition of MAO-B. nih.gov The introduction of a hydroxyl group at the ortho-position of the benzene (B151609) ring was a key strategic decision in the design of these inhibitors. nih.gov
Furthermore, other enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease, have also been targeted by benzothiazole derivatives. nih.gov The development of dual-binding site inhibitors that can interact with different regions of the AChE enzyme highlights the versatility of the benzothiazole scaffold in enzyme modulation. nih.gov
Table 1: Enzyme Inhibition Data for Benzothiazole Derivatives
| Compound Class | Target Enzyme | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|---|
| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives | Mushroom Tyrosinase | Competitive | Compound 8 was 106-fold more potent than kojic acid | nih.gov |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | MAO-B | Competitive, Reversible | 0.062 µM (for compound 3h ) | nih.gov |
| Benzothiazole-Thiadiazole-Based Ketones | Panc-1, HepG2, MCF-7 cell lines | Antiproliferative | 9.34 µM (Panc-1), 10.91 µM (HepG2), 5.66 µM (MCF-7) | nih.gov |
Interactions with Intracellular Signaling Cascades
The influence of this compound and its analogs extends to the modulation of intracellular signaling cascades, which are critical for cellular function and fate. One of the key pathways affected is the one involving reactive oxygen species (ROS). Free radicals are known to participate in melanin biosynthesis by contributing to the conversion of L-DOPA to dopaquinone (B1195961) by tyrosinase. nih.gov Certain benzothiazole derivatives have been found to not only inhibit tyrosinase directly but also to scavenge ROS, thereby reducing the stimuli that lead to melanogenesis. nih.gov
For instance, a specific analog demonstrated the ability to decrease ROS levels that induce melanogenesis and also to suppress the expression of tyrosinase and microphthalmia-associated transcription factor (MITF) proteins. nih.gov This indicates a dual mechanism of action: direct enzyme inhibition and modulation of the signaling pathways that control the expression of melanogenesis-related genes. nih.gov
Antimicrobial Action: Elucidation of Cellular Target Disruption
Benzothiazole derivatives have demonstrated notable antimicrobial effects against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.govresearchgate.net The mechanism of action often involves the inhibition of essential bacterial enzymes.
One such target is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. mdpi.com Sulfonamide-containing benzothiazole derivatives have been shown to inhibit DHPS by competing with its natural substrate, 4-aminobenzoic acid (PABA). mdpi.com Molecular docking studies have helped to visualize the binding interactions of these compounds within the active site of the DHPS enzyme. mdpi.com
Another identified target is dihydrofolate reductase. nih.gov Additionally, some benzothiazole derivatives act as peptide deformylase inhibitors and aldose reductase inhibitors, showcasing the broad range of enzymes that can be targeted by this class of compounds to achieve an antibacterial effect. nih.gov The structural modifications, such as substitutions at various positions of the benzothiazole ring, have been shown to significantly influence the antibacterial potency and the spectrum of activity. nih.govnih.gov For example, the presence of a chloro group at the 4th position of a benzylidene moiety was found to enhance activity against tested strains and boost aldose reductase inhibition. nih.gov
Ligand-Receptor Engagement and Target Specificity
The biological activity of this compound and related compounds is intrinsically linked to their ability to bind to specific receptors and the selectivity they exhibit for these targets. The benzodiazepine (B76468) site of GABA-A receptors is a well-studied target for various ligands. nih.govscirp.org While direct binding studies for this compound at this site are not specified, the principles of ligand-receptor interactions for structurally diverse compounds provide a framework for understanding potential engagement.
The binding of ligands to the GABA-A receptor is allosteric, meaning they bind to a site distinct from the GABA binding site, yet modulate the receptor's function. scirp.org The specificity for different GABA-A receptor subtypes (e.g., α1, α2, α3, α5) is a critical factor in determining the pharmacological profile of a ligand. scirp.org Computational docking studies have been instrumental in predicting the binding modes of various benzodiazepine chemotypes, suggesting that different ligands can interact with the receptor in distinct ways. nih.gov
In the context of antimicrobial activity, molecular docking has been employed to predict the binding of benzothiazole derivatives to bacterial enzymes like LD-carboxypeptidase, suggesting this as a probable mechanism for their antibacterial action. nih.gov Similarly, docking simulations have been used to model the binding of thiazolyl-pyrazoline derivatives to the HER-2 receptor, a target in cancer therapy. nih.gov These computational approaches are crucial for understanding target specificity and for the rational design of more potent and selective compounds.
Mitochondrial Pathway Investigations
Recent studies have implicated benzothiazole derivatives in the induction of apoptosis through the mitochondrial intrinsic pathway, particularly in the context of antitumor activity. nih.gov A novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells by targeting this specific pathway. nih.gov
The mechanism involves the disruption of the mitochondrial transmembrane potential and the modulation of Bcl-2 family proteins, which are key regulators of apoptosis. nih.gov Specifically, the treatment with the benzothiazole derivative led to a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins such as Bax and Bad. nih.gov This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade, with increased cleavage of caspase-3, a key executioner caspase that leads to the dismantling of the cell. nih.gov
The study also highlighted that this process is mediated by reactive oxygen species (ROS), suggesting that the compound induces oxidative stress, which then triggers the mitochondrial apoptotic pathway. nih.gov
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative 3h |
| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivative 8 |
| Benzothiazole-Thiadiazole-Based Ketones |
| Thiazolyl-pyrazoline derivative C6 |
| 4-aminobenzoic acid (PABA) |
| Bcl-2 |
| Bax |
| Bad |
Future Directions and Emerging Research Avenues
Innovations in Sustainable Synthesis and Scalability
The chemical industry is increasingly embracing green chemistry principles to minimize environmental impact. airo.co.in For the synthesis of 5-(Benzyloxy)benzo[d]thiazol-7-ol and its derivatives, this translates to the adoption of methods that are not only efficient but also environmentally benign. bohrium.com Key areas of innovation include the use of renewable starting materials, non-toxic solvents like water and ethanol, and energy-efficient reaction conditions. airo.co.in
One of the most promising avenues is the development of catalytic systems that can be easily recovered and reused, reducing waste and cost. mdpi.com For instance, heterogeneous catalysts and biocatalysts such as laccases are being explored for the synthesis of the core benzothiazole (B30560) structure. mdpi.com These methods often offer high yields and short reaction times under mild conditions. mdpi.com Furthermore, solvent-free reaction conditions and the use of microwave or ultrasound irradiation are gaining traction as ways to enhance reaction rates and reduce energy consumption. airo.co.in
Another critical aspect is the scalability of these synthetic routes. Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages for producing heterocyclic compounds like benzothiazoles. nih.gov This technology allows for precise control over reaction parameters, leading to higher yields, cleaner reactions, and the safe handling of potentially hazardous intermediates. The modular nature of flow systems also facilitates the integration of multiple synthetic steps, purification, and analysis, streamlining the entire production process. uc.pt As the demand for complex molecules grows, the adoption of flow chemistry will be instrumental in ensuring the efficient and sustainable production of this compound and its analogs.
Integration of Multiscale Computational Approaches
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a powerful and cost-effective means to predict molecular properties and guide experimental work. ijpsr.com For this compound, multiscale computational approaches, including Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies, are set to play a pivotal role in its future development.
DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of the molecule. scirp.orgproteobiojournal.com This information is crucial for understanding its chemical behavior and for designing more effective synthetic strategies. scirp.org By mapping the molecular electrostatic potential (MEP), researchers can identify the likely sites for electrophilic and nucleophilic attack, predicting how the molecule will interact with other reagents. scirp.org
Molecular dynamics simulations offer a way to study the dynamic behavior of this compound and its interactions with biological targets over time. acs.org This is particularly valuable for understanding the mechanism of action of potential drug candidates and for predicting their binding affinity to specific proteins. acs.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. nih.gov
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By analyzing a dataset of related benzothiazole derivatives, QSAR models can identify the structural features that are most important for a desired biological effect. nih.gov This knowledge can then be used to design new molecules with enhanced potency and selectivity, accelerating the drug discovery process. nih.govnih.gov The integration of these computational methods will enable a more rational and efficient exploration of the chemical space around this compound.
Expansion of Biological Target Space Exploration
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. pcbiochemres.comresearchgate.net These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others. pcbiochemres.comnih.govfrontiersin.org For this compound, a key future direction will be the systematic exploration of its potential to interact with a broader array of biological targets.
Given the known activities of other benzothiazoles, promising areas for investigation include:
Oncology: Benzothiazole derivatives have shown significant potential as anticancer agents, targeting various signaling pathways in cancer cells. researchgate.netrsc.org Future research could explore the efficacy of this compound against a panel of cancer cell lines and investigate its mechanism of action.
Infectious Diseases: The rise of antibiotic resistance is a major global health threat, creating an urgent need for new antibacterial and antifungal agents. nih.gov Benzothiazoles have demonstrated activity against a range of pathogens, including bacteria and fungi. pcbiochemres.comnih.gov Investigating the antimicrobial spectrum of this compound could lead to the development of new treatments for infectious diseases.
Neurodegenerative Diseases: Some benzothiazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov This includes their use as imaging agents for detecting protein aggregates associated with these conditions. nih.gov
Inflammatory Conditions: Chronic inflammation is implicated in a variety of diseases. nih.gov The anti-inflammatory properties of some benzothiazoles suggest that this compound could be a candidate for developing new therapies for inflammatory disorders. pcbiochemres.com
A comprehensive screening of this compound against a diverse range of biological targets will be essential to uncover its full therapeutic potential.
Advancements in Sensing and Diagnostic Tool Development
Beyond their therapeutic applications, benzothiazole derivatives are also gaining recognition for their utility in the development of sensors and diagnostic tools. acs.org Their inherent fluorescence properties, which can be fine-tuned through chemical modification, make them excellent candidates for use as fluorescent probes. rsc.org
Future research in this area could focus on several key applications for this compound:
Chemosensors for Metal Ions: Benzothiazole-based sensors have been developed for the selective detection of various metal ions, which play crucial roles in biological and environmental systems. acs.org These sensors often exhibit a colorimetric or fluorescent response upon binding to the target ion, allowing for its quantification. acs.org
Fluorescent Probes for Biological Molecules: The ability to visualize specific biomolecules within living cells is a powerful tool in biological research. Benzothiazole derivatives have been designed as fluorescent probes for a range of targets, including biothiols and protein aggregates like β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases. nih.govnih.gov The development of a probe based on this compound could provide new insights into cellular processes and disease pathology.
Diagnostic Imaging Agents: The benzothiazole scaffold is present in radiolabeled compounds used in medical imaging techniques such as Positron Emission Tomography (PET). researchgate.net These agents can be used to visualize and quantify biological processes in vivo, aiding in the diagnosis and monitoring of diseases.
The versatility of the benzothiazole structure provides a rich platform for the design of novel sensing and diagnostic tools, and this compound represents a promising starting point for such endeavors.
Interdisciplinary Research Synergies and Translational Prospects
The successful translation of fundamental chemical research into tangible applications requires a collaborative effort across multiple scientific disciplines. The future development of this compound will be greatly enhanced by fostering synergies between chemists, biologists, computational scientists, and materials scientists.
Chemists will continue to play a central role in designing and synthesizing novel derivatives with improved properties. Biologists will be essential for evaluating the biological activity of these compounds and elucidating their mechanisms of action. Computational scientists will provide the theoretical framework to guide experimental work and accelerate the discovery process. Material scientists can contribute to the development of new formulations and delivery systems for therapeutic applications, as well as the integration of benzothiazole-based sensors into new diagnostic platforms.
By working together, these interdisciplinary teams can bridge the gap between basic research and clinical or industrial applications. This collaborative approach will be crucial for realizing the full translational potential of this compound, whether as a new therapeutic agent, a sensitive diagnostic probe, or a valuable research tool. The journey from the laboratory bench to societal benefit is a complex one, and it is through these synergistic partnerships that the promise of this versatile compound can be fully realized.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Benzyloxy)benzo[d]thiazol-7-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step heterocyclic reactions. For example, benzothiazole cores can be constructed via cyclization of thioamide intermediates under acidic conditions. Key steps include protecting group strategies (e.g., benzyloxy groups) and regioselective substitution. Reaction optimization often requires adjusting solvent systems (e.g., trifluoroethanol for stability) and stoichiometric ratios of reagents like NaNO₂ in HCl/MeOH mixtures to control diazotization .
- Yield Optimization : Monitoring via TLC (ethyl acetate:methanol:water = 10:1:1) and purification by column chromatography are critical. Evidence from similar compounds shows yields improve with slow addition of electrophiles and inert atmospheres .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and benzyloxy group placement. For example, aromatic protons in benzothiazole derivatives resonate at δ 6.8–8.2 ppm .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- X-ray Crystallography : Determines absolute configuration and bond angles (e.g., monoclinic P2₁ space group with β = 96.022°) .
Q. What are the primary biological screening assays for benzothiazole derivatives like this compound?
- Initial Screening :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- CNS Activity : In vivo models (e.g., maximal electroshock test for anticonvulsant activity) .
Advanced Research Questions
Q. How can regioselective functionalization of the benzothiazole core be achieved, and what challenges arise?
- Regioselectivity : Electrophilic substitution favors the 7-hydroxy position due to electron-donating benzyloxy groups. For advanced derivatives, orthogonal protection (e.g., tert-butyl esters) and Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are used .
- Challenges : Competing reactions at the 2- and 4-positions require careful monitoring via LC-MS to avoid byproducts .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Case Study : Discrepancies in anticonvulsant activity (in vitro vs. in vivo) may stem from poor bioavailability. Solutions include:
- Prodrug Design : Esterification of the 7-hydroxy group to enhance blood-brain barrier penetration .
- Metabolic Stability Assays : Liver microsome studies to identify rapid degradation pathways .
Q. How do computational methods (e.g., DFT, molecular docking) enhance the understanding of structure-activity relationships (SAR)?
- DFT Analysis : Predicts electron density distribution and reactive sites (e.g., Fukui indices for nucleophilic/electrophilic regions) .
- Docking Studies : Identifies binding interactions with targets (e.g., GABA receptors for anticonvulsants). For example, benzothiazole derivatives show π-π stacking with Tyr157 in homology models .
Q. What are the best practices for handling hazardous intermediates during synthesis?
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
